molecular formula C5H4N4 B1249355 2-Azidopyridine CAS No. 39910-65-1

2-Azidopyridine

Cat. No.: B1249355
CAS No.: 39910-65-1
M. Wt: 120.11 g/mol
InChI Key: DIABUJYZLNKYQJ-UHFFFAOYSA-N
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Description

2-Azidopyridine is an organic compound with the molecular formula C5H4N4 It is a derivative of pyridine, where an azide group (-N3) is attached to the second carbon of the pyridine ring

Scientific Research Applications

2-Azidopyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for bioactive molecules and can be used in the development of pharmaceuticals.

    Materials Science: Its ability to form triazoles through click chemistry makes it valuable in the synthesis of polymers and other advanced materials.

Safety and Hazards

Aril azides, including 2-Azidopyridine, are known for their explosive properties, which can pose safety risks . Therefore, handling and usage of this compound should be done with caution.

Future Directions

2-Azidopyridine and its analogues have potential applications in various fields, including drug discovery . Their simple design allows for the synthesis of diverse biological molecules, making them valuable tools for pharmaceutical research .

Mechanism of Action

Target of Action

It’s known that azidopyridines, in general, have been used in the synthesis of various derivatives with potential pharmacological activities

Mode of Action

For instance, a catalytic combination of a 2-azidopyridine analogue and CuI can afford homo-coupled products of terminal alkynes . This suggests that this compound might interact with its targets through similar chemical reactions, leading to changes in the targets or their functions.

Biochemical Pathways

Imidazopyridines, a class of compounds that includes this compound, have been found to influence many cellular pathways necessary for the proper functioning of cells These pathways include those involved in cell proliferation, survival, and apoptosis

Pharmacokinetics

Tools like ADMETlab 2.0 and ADME calculator can be used to predict these properties for this compound. Further experimental studies are needed to confirm these predictions.

Result of Action

It’s known that azidopyridines can participate in various chemical reactions, which might lead to changes in the targets or their functions

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Azidopyridine can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine with sodium azide in a polar solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the azide ion replaces the chlorine atom on the pyridine ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous-flow systems to ensure safety and efficiency. This method allows for the controlled addition of reagents and precise temperature control, minimizing the risk associated with handling azides, which can be explosive under certain conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Azidopyridine undergoes various chemical reactions, including:

    Cycloaddition Reactions: It can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming triazoles.

    Substitution Reactions: The azide group can be replaced by other nucleophiles under appropriate conditions.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    CuAAC Reactions: Copper(I) iodide (CuI) as a catalyst, alkyne substrates, and solvents like toluene or DMF.

    Reduction Reactions: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Triazoles: Formed from CuAAC reactions.

    Aminopyridines: Formed from reduction reactions.

Comparison with Similar Compounds

    2-Aminopyridine: A derivative where the azide group is replaced by an amino group. It is used in the synthesis of various pharmaceuticals and agrochemicals.

    2-Azidopyrimidine: Similar to 2-azidopyridine but with a pyrimidine ring. It has applications in materials science and medicinal chemistry.

Uniqueness: this compound is unique due to its ability to participate in click chemistry reactions, forming stable triazoles under mild conditions. This property makes it particularly valuable in the synthesis of complex molecules and materials .

Properties

IUPAC Name

2-azidopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4/c6-9-8-5-3-1-2-4-7-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIABUJYZLNKYQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80449938
Record name 2-azidopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39910-65-1
Record name 2-azidopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-azidopyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In a manner similar to that described for the preparation of 2-(4-pyridinyl)-4-thiazolyl-carbonylazide, 2-(2-pyridinyl)-4-thiazolylcarboxylic acid (1.0 g) was treated successively with NaOH, oxalyl chloride and a solution of NaN3 in water to give the 2-pyridinyl azide as a pale brown solid: m.p. 112–114° C. MS m/z: 232 (M+H).
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Synthesis routes and methods II

Procedure details

Sodium azide (390 mg) was dissolved in 30 ml of methanol and cooled at −78° C., 6.0 ml of a methanolic solution of 740 mg of 1-fluoropyridinium triflate was dropped thereinto and the mixture was stirred for 4 hours. The solvent was evaporated in vacuo and the residue washed with 50 ml of diethyl ether to give 296 mg of the title compound in an ark oily crude product.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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